molecular formula C11H12FNO2 B14391937 2-Fluorophenyl but-1-en-1-ylcarbamate CAS No. 88310-13-8

2-Fluorophenyl but-1-en-1-ylcarbamate

Cat. No.: B14391937
CAS No.: 88310-13-8
M. Wt: 209.22 g/mol
InChI Key: FLAXBPHRJTTXTO-UHFFFAOYSA-N
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Description

2-Fluorophenyl but-1-en-1-ylcarbamate is an organic compound that features a fluorinated phenyl group and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorophenyl but-1-en-1-ylcarbamate typically involves the reaction of 2-fluorophenyl isocyanate with but-1-en-1-ol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems. The reaction conditions are carefully monitored and controlled to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluorophenyl but-1-en-1-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluorophenyl but-1-en-1-ylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty polymers and materials

Mechanism of Action

The mechanism by which 2-Fluorophenyl but-1-en-1-ylcarbamate exerts its effects involves the interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of key metabolic processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorophenyl isocyanate
  • 2-Fluorophenyl carbamate
  • But-1-en-1-ylcarbamate

Uniqueness

2-Fluorophenyl but-1-en-1-ylcarbamate is unique due to the presence of both a fluorinated phenyl group and a but-1-en-1-yl moiety. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs .

Properties

CAS No.

88310-13-8

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

(2-fluorophenyl) N-but-1-enylcarbamate

InChI

InChI=1S/C11H12FNO2/c1-2-3-8-13-11(14)15-10-7-5-4-6-9(10)12/h3-8H,2H2,1H3,(H,13,14)

InChI Key

FLAXBPHRJTTXTO-UHFFFAOYSA-N

Canonical SMILES

CCC=CNC(=O)OC1=CC=CC=C1F

Origin of Product

United States

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